Ercalcitriol

Descripción

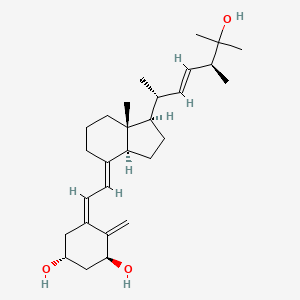

Structure

2D Structure

Propiedades

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHBRQAEXKACO-XJRQOBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429509 | |

| Record name | Ercalcitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ercalcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60133-18-8 | |

| Record name | 1α,25-Dihydroxyvitamin D2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60133-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ercalcitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060133188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ercalcitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7α-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,25-DIHYDROXYCALCIFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RWP08OQ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ercalcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Ercalcitriol in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol, the biologically active form of vitamin D2, is a critical regulator of gene expression, influencing a wide array of physiological processes from calcium homeostasis to immune modulation and cell proliferation. Its mechanism of action is primarily mediated through the nuclear Vitamin D Receptor (VDR), a ligand-dependent transcription factor. This technical guide provides an in-depth exploration of the molecular cascade initiated by this compound, detailing its interaction with the VDR, the subsequent formation of a heterodimeric complex with the Retinoid X Receptor (RXR), and the binding of this complex to specific genomic sequences known as Vitamin D Response Elements (VDREs). Furthermore, we will dissect the recruitment of co-activator and co-repressor complexes that ultimately determine the transcriptional fate of target genes. This guide also includes detailed protocols for key experimental assays used to investigate this pathway and quantitative data to support the described interactions.

The this compound Signaling Pathway: A Step-by-Step Overview

The genomic actions of this compound are orchestrated through a well-defined signaling cascade that results in the modulation of gene transcription.[1] The key steps are as follows:

-

Ligand Binding: this compound, a secosteroid hormone, diffuses through the plasma membrane and binds to the Vitamin D Receptor (VDR) located in the cytoplasm and/or nucleus. The VDR possesses a specific ligand-binding domain (LBD) that undergoes a conformational change upon binding to this compound.[2][3][4]

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[1] This VDR/RXR complex is the functional unit that interacts with DNA.

-

Nuclear Translocation and DNA Binding: The this compound-VDR/RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences called Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. VDREs typically consist of two hexameric direct repeats of the consensus sequence PuGGTCA, most commonly separated by three nucleotides (a DR3-type element).

-

Recruitment of Co-regulators and Transcriptional Modulation: Upon binding to a VDRE, the VDR/RXR heterodimer recruits a variety of co-regulatory proteins that ultimately determine whether the target gene is activated or repressed.

-

Gene Activation (Upregulation): For positive gene regulation, the complex recruits co-activators such as the Steroid Receptor Coactivator (SRC) family (e.g., SRC-1), CREB-binding protein (CBP)/p300, and the Mediator complex (also known as DRIP). These co-activators often possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling, making the DNA more accessible for transcription by RNA polymerase II.

-

Gene Repression (Downregulation): For negative gene regulation, the complex can recruit co-repressors like the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). These co-repressors are associated with histone deacetylase (HDAC) activity, which compacts the chromatin and represses transcription. Interestingly, some studies suggest that NCoR and SMRT can also be recruited to positively regulated genes, indicating a complex and dynamic regulatory role.

-

The following diagram illustrates the canonical signaling pathway of this compound.

Caption: Canonical signaling pathway of this compound in gene regulation.

Quantitative Data on this compound and VDR Interaction

| Compound | Assay Type | Cell Line | Endpoint | EC50 / AC50 / Kd | Reference |

| Ergocalciferol (Vitamin D2) | Luciferase Reporter Assay | HEK293T | CYP24A1 Promoter Activation | 14.44 µM | |

| Calcitriol (1,25-dihydroxyvitamin D3) | Luciferase Reporter Assay | HEK293T | CYP24A1 Promoter Activation | 0.65 nM | |

| 25-hydroxy-5,6-trans-vitamin D3 | VDR Binding Affinity | - | Dissociation Constant (Kd) | 58 nM | |

| 5,6-trans-vitamin D3 | VDR Binding Affinity | - | Dissociation Constant (Kd) | 560 nM |

Table 1: Quantitative analysis of VDR agonists.

Genes Regulated by this compound/Calcitriol

The activation of the VDR by this compound leads to the up- or downregulation of a multitude of genes. The specific genes affected can be cell-type dependent. Below is a table summarizing some of the key target genes.

| Gene | Regulation | Function | Cell Type/Context | Fold Change (approx.) | Reference |

| Upregulated Genes | |||||

| CYP24A1 | Upregulated | Vitamin D catabolism (negative feedback) | Chronic Lymphocytic Leukemia cells | >8-fold (log2FC = 9.7) | |

| CAMP (LL-37) | Upregulated | Antimicrobial peptide, immune defense | Breast cancer cells | >10-fold | |

| S100G (Calbindin-D9k) | Upregulated | Calcium binding and transport | Mouse intestine | - | |

| TRPV6 | Upregulated | Calcium channel, intestinal calcium absorption | Mouse intestine | - | |

| CD14 | Upregulated | Co-receptor for LPS, innate immunity | Human trophoblasts | - | |

| PON1 | Upregulated | Antioxidant enzyme | HepG2 (liver) cells | ~2.8-fold | |

| Downregulated Genes | |||||

| PTH | Downregulated | Parathyroid hormone (calcium homeostasis) | Parathyroid cells | - | |

| S100A8 | Downregulated | Pro-inflammatory signaling | Chronic Lymphocytic Leukemia cells | - | |

| S100A9 | Downregulated | Pro-inflammatory signaling | Chronic Lymphocytic Leukemia cells | - | |

| EPO | Downregulated | Erythropoietin (HIF-2 target) | Huh7 (liver) cells | - | |

| SERPINE1 | Downregulated | Plasminogen activator inhibitor-1 (HIF-2 target) | Huh7 (liver) cells | - | |

| PGK1 | Downregulated | Phosphoglycerate kinase 1 (HIF-1 target) | Huh7 (liver) cells | - |

Table 2: Examples of genes transcriptionally regulated by the VDR.

Experimental Protocols for Studying this compound's Mechanism of Action

Investigating the gene regulatory functions of this compound involves several key experimental techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of the VDR.

Detailed Methodology:

-

Cell Culture and Treatment: Culture the cells of interest (e.g., lymphoblastoid cell lines) in appropriate media. Treat the cells with this compound or a vehicle control for a specified time (e.g., 4-24 hours) to induce VDR binding to its target genes.

-

Cross-linking: Add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature. This step cross-links proteins to DNA. Quench the cross-linking reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin. Shear the chromatin into fragments of 200-600 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to VDR. Add protein A/G beads to capture the antibody-VDR-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the VDR-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are enriched for VDR binding.

References

- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 2. researchers.uss.cl [researchers.uss.cl]

- 3. THE 1α,25-DIHYDROXY VITAMIN D3 RECEPTOR PREFERENTIALLY RECRUITS THE COACTIVATOR SRC-1 DURING UP-REGULATION OF THE OSTEOCALCIN GENE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 1alpha,25-dihydroxy Vitamin D3 receptor preferentially recruits the coactivator SRC-1 during up-regulation of the osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Ercalcitriol Signaling in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol, the biologically active form of vitamin D3 (1α,25-dihydroxyvitamin D3), is a potent modulator of the immune system. Beyond its classical role in calcium homeostasis, this compound exerts significant influence over both innate and adaptive immunity. Its effects are primarily mediated through the nuclear vitamin D receptor (VDR), which is expressed in a wide range of immune cells, including T lymphocytes, B lymphocytes, macrophages, and dendritic cells.[1][2] This guide provides a comprehensive technical overview of the core signaling pathways of this compound in these key immune cell populations, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways

This compound's immunomodulatory effects are multifaceted, involving both genomic and non-genomic signaling pathways.

1. Genomic VDR Signaling: The canonical pathway involves this compound binding to the VDR. This ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR) and translocates to the nucleus.[3] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3]

2. Non-Genomic Signaling: this compound can also elicit rapid, non-genomic effects. These are thought to be mediated by a membrane-bound VDR and can involve the activation of second messenger systems and various kinase cascades, including the MAPK/ERK pathway.[4]

The interplay between these pathways dictates the specific cellular response to this compound.

This compound Signaling in Specific Immune Cells

T Lymphocytes

This compound generally exerts an inhibitory effect on T cell proliferation and the production of pro-inflammatory cytokines.

-

Signaling Pathways:

-

VDR-mediated gene regulation: this compound treatment leads to the recruitment of VDR to VDREs in the promoter regions of genes involved in T cell activation and differentiation.

-

Inhibition of NF-κB signaling: this compound can suppress the NF-κB pathway, a key regulator of pro-inflammatory gene expression.

-

Modulation of MAPK signaling: In naive T cells, T-cell receptor (TCR) signaling induces VDR expression via the p38 MAPK pathway. Subsequent this compound signaling is required for the upregulation of Phospholipase C-gamma 1 (PLC-γ1), a crucial component of classical TCR signaling and T cell activation.

-

Regulation of Th9 differentiation: this compound can diminish IL-9 secretion from Th9 cells by downregulating the transcription factor PU.1.

-

-

Quantitative Effects:

| Parameter | Effect of this compound | Cell Type | Quantitative Data | Reference |

| Proliferation | Inhibition | Human T cells | 70% inhibition of PHA-induced proliferation | |

| IL-2 Production | Inhibition | Human T cells | Dose-dependent decrease | |

| IFN-γ Production | Inhibition | Human CD4+ T cells | Diminished percentage of IFN-γ+ cells | |

| IL-17 Production | Inhibition | Human CD4+ T cells | Diminished percentage of IL-17+ cells | |

| IL-4 Production | No significant change | Human CD4+ T cells | No significant change in the percentage of IL-4+ cells | |

| IL-10 Production | Increase | Human T cells (female donors) | Significant increase in expression | |

| VDR Expression | Upregulation | Activated human T cells | Significant increase after 48h treatment |

-

Signaling Pathway Diagram:

B Lymphocytes

This compound inhibits B cell proliferation and differentiation into plasma cells, thereby reducing immunoglobulin production.

-

Signaling Pathways:

-

VDR-mediated gene regulation: Similar to T cells, the VDR/RXR complex modulates gene expression in B cells.

-

Impaired T cell co-stimulation: this compound-primed B cells show reduced expression of the co-stimulatory molecule CD86, leading to impaired T cell activation.

-

-

Quantitative Effects:

| Parameter | Effect of this compound | Cell Type | Quantitative Data | Reference |

| Proliferation | Inhibition | Activated B cells | Not specified | |

| CD86 Expression | Downregulation | Human B cells | Not specified |

-

Signaling Pathway Diagram:

Macrophages

This compound enhances the antimicrobial functions of macrophages while suppressing pro-inflammatory responses.

-

Signaling Pathways:

-

VDR-mediated gene regulation: this compound induces the expression of antimicrobial peptides such as cathelicidin.

-

Inhibition of NF-κB and MAPK pathways: this compound can inhibit the activation of NF-κB and MAPK signaling pathways, leading to reduced production of pro-inflammatory cytokines.

-

Promotion of M2 polarization: this compound can promote the differentiation of macrophages towards an anti-inflammatory M2 phenotype.

-

-

Quantitative Effects:

| Parameter | Effect of this compound | Cell Type | Quantitative Data | Reference |

| MIF Expression | Increase | Human adipocytes | 59% increase | |

| CD14 Expression | Increase | Human adipocytes | 33% increase | |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Upregulation in some contexts | RAW 264 macrophages | Not specified |

-

Signaling Pathway Diagram:

Dendritic Cells

This compound inhibits the maturation and activation of dendritic cells (DCs), promoting a more tolerogenic phenotype.

-

Signaling Pathways:

-

VDR-mediated gene regulation: this compound downregulates the expression of MHC class II and co-stimulatory molecules (CD40, CD80, CD86).

-

Inhibition of NF-κB pathway: this compound is thought to suppress the NF-κB pathway, which is crucial for DC maturation and the expression of pro-inflammatory cytokines.

-

-

Quantitative Effects:

| Parameter | Effect of this compound | Cell Type | Quantitative Data | Reference |

| CD86 Expression | Decrease | Mouse spleen DCs | p=0.028 | |

| MHC II Expression | Decrease | Mouse spleen DCs | p=0.047 | |

| CD11b Expression | Increase | Mouse spleen DCs | p=0.011 |

-

Signaling Pathway Diagram:

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for VDR Binding Site Analysis

This protocol outlines the key steps for identifying VDR binding sites in immune cells treated with this compound.

-

1. Cell Culture and Treatment:

-

Culture immune cells (e.g., monocytes, T cells) in appropriate media.

-

Treat cells with a specific concentration of this compound (e.g., 100 nM) or vehicle control for a defined period (e.g., 4 hours).

-

-

2. Cross-linking:

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

-

3. Cell Lysis and Chromatin Shearing:

-

Lyse the cells to isolate the nuclei.

-

Sonify the chromatin to shear DNA into fragments of 200-600 bp.

-

-

4. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads.

-

Incubate the chromatin with an anti-VDR antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-VDR-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

5. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

6. DNA Purification:

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

-

7. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a next-generation sequencing platform.

-

-

8. Data Analysis:

-

Align the sequence reads to a reference genome.

-

Use a peak-calling algorithm (e.g., MACS) to identify regions of VDR enrichment.

-

Perform motif analysis to identify VDREs within the enriched regions.

-

-

Experimental Workflow Diagram:

RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis

This protocol details the steps to analyze changes in gene expression in immune cells following this compound treatment.

-

1. Cell Culture and Treatment:

-

Culture immune cells as described for ChIP-seq.

-

Treat cells with this compound or vehicle control.

-

-

2. RNA Extraction:

-

Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity.

-

-

3. Library Preparation:

-

Perform poly(A) selection to enrich for mRNA.

-

Fragment the mRNA.

-

Synthesize cDNA.

-

Ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

4. Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

-

5. Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Quantify gene expression levels (e.g., as read counts per gene).

-

Perform differential expression analysis between this compound-treated and control samples using tools like DESeq2 or edgeR.

-

Perform pathway and gene ontology analysis on the differentially expressed genes.

-

-

Experimental Workflow Diagram:

Flow Cytometry for Immune Cell Phenotyping

This protocol describes the use of flow cytometry to analyze changes in immune cell surface markers after this compound treatment.

-

1. Cell Culture and Treatment:

-

Culture immune cells and treat with this compound or vehicle control.

-

-

2. Cell Staining:

-

Harvest the cells and wash with FACS buffer.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers of interest.

-

Dendritic Cell Maturation Panel: CD11c, MHC Class II, CD80, CD86, CD40.

-

T Cell Activation Panel: CD3, CD4, CD8, CD25, CD69.

-

B Cell Co-stimulation Panel: CD19, CD86.

-

-

For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture, then fix and permeabilize the cells before adding cytokine-specific antibodies.

-

-

3. Data Acquisition:

-

Acquire the stained cells on a flow cytometer.

-

-

4. Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the expression of the markers of interest on the gated population.

-

Compare the expression levels between this compound-treated and control samples.

-

-

Experimental Workflow Diagram:

Conclusion

This compound is a critical regulator of the immune system, with diverse effects on T cells, B cells, macrophages, and dendritic cells. Its signaling pathways, primarily mediated by the VDR, involve both genomic and non-genomic mechanisms that ultimately modulate gene expression and cellular function. The immunosuppressive and anti-inflammatory properties of this compound make it a compelling molecule for further investigation in the context of autoimmune diseases, infectious diseases, and cancer immunotherapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this compound signaling pathways in immune cells.

References

- 1. An Update on the Effects of Vitamin D on the Immune System and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D metabolism and signaling in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Evidence that activation of MEK1,2/erk1,2 signal transduction pathway is necessary for calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Ercalcitriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol (1α,25-dihydroxyvitamin D₂), the biologically active form of vitamin D₂, is a crucial regulator of calcium and phosphate (B84403) homeostasis and exerts pleiotropic effects on the immune system, cell proliferation, and differentiation. Its discovery was a pivotal step in understanding the metabolic activation of vitamin D₂. The chemical synthesis of this compound is a complex process that has been refined over the years, enabling the production of this important molecule for research and therapeutic purposes. This technical guide provides a comprehensive overview of the discovery of this compound, a detailed methodology for its chemical synthesis, and an in-depth look at its mechanism of action through the vitamin D receptor (VDR) signaling pathway. Experimental protocols for key biological assays are also provided to facilitate further research and drug development efforts.

Discovery of this compound

The journey to the discovery of this compound is rooted in the broader history of vitamin D research. Following the initial discovery of vitamin D and its role in preventing rickets, scientists worked to understand its metabolism and activation. It was established that vitamin D requires hydroxylation in the liver to form 25-hydroxyvitamin D, the major circulating form. However, this was not the final active form.

The definitive identification of the active metabolite of vitamin D₂ was achieved in 1975 by Jones, Schnoes, and DeLuca. Their research involved administering radioactively labeled vitamin D₂ to rats and isolating the subsequent metabolites. Through a series of chromatographic techniques and mass spectrometry, they successfully isolated and identified 1α,25-dihydroxyvitamin D₂ (this compound) as the biologically active form of vitamin D₂. This discovery was crucial in elucidating the complete metabolic pathway of vitamin D₂ and understanding its hormonal function.

Chemical Synthesis of this compound

The total synthesis of this compound is a multi-step process that typically starts from ergocalciferol (B368823) (vitamin D₂) or ergosterol. The following is a representative synthetic route, compiled from various reported methodologies.

Experimental Protocol: Synthesis of this compound from Ergocalciferol

This protocol outlines a convergent synthetic strategy, a common approach for complex molecules like this compound.

Step 1: Protection of the Hydroxyl Group

-

Dissolve ergocalciferol in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl), and a base like imidazole.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and dry the organic layer.

-

Purify the product by column chromatography to obtain the silyl-protected ergocalciferol.

Step 2: Ozonolysis of the Side Chain

-

Dissolve the protected ergocalciferol in a solvent mixture, typically DCM and methanol, and cool to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to reduce the ozonide.

-

Allow the reaction to warm to room temperature and then quench with an acidic solution.

-

Extract the product and purify by column chromatography to yield the C-22 aldehyde.

Step 3: Side Chain Elongation (Wittig or Horner-Wadsworth-Emmons Reaction)

-

Prepare the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester corresponding to the desired side chain.

-

React the C-22 aldehyde with the ylide or phosphonate in the presence of a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Monitor the reaction for completion and then quench carefully.

-

Extract the product and purify by column chromatography to obtain the elongated side chain intermediate.

Step 4: Allylic Hydroxylation at C-1

-

Employ a selenium dioxide (SeO₂) mediated oxidation to introduce the hydroxyl group at the C-1α position. This reaction often requires careful control of reaction conditions to achieve the desired stereoselectivity.

-

Alternatively, other methods involving transition metal catalysts can be used.

-

Purify the 1α-hydroxylated product by column chromatography.

Step 5: Hydroxylation at C-25

-

This can be achieved through various methods, including Sharpless asymmetric epoxidation followed by ring-opening, or through the use of specific oxidizing agents that target the terminal double bond of the side chain.

-

Protecting groups on other hydroxyls may need to be adjusted during this step.

Step 6: Deprotection

-

Remove the silyl (B83357) protecting groups using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.

-

Monitor the reaction by TLC and quench upon completion.

-

Purify the final product, this compound, using high-performance liquid chromatography (HPLC).

Quantitative Data for Synthesis

| Step | Reaction | Typical Yield (%) |

| 1 | Protection of Ergocalciferol | >95 |

| 2 | Ozonolysis | 70-85 |

| 3 | Side Chain Elongation | 60-80 |

| 4 | 1α-Hydroxylation | 40-60 |

| 5 | 25-Hydroxylation | 50-70 |

| 6 | Deprotection | >90 |

| Overall | - | ~5-15 |

Note: Yields are approximate and can vary significantly based on the specific reagents and conditions used.

Spectroscopic Data of this compound

Accurate characterization of the synthesized this compound is crucial. The following tables summarize the expected spectroscopic data.

¹H NMR Data of this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1β | ~4.23 | m |

| H-3α | ~4.43 | m |

| H-6 | ~6.38 | d |

| H-7 | ~6.03 | d |

| H-19 (Z) | ~5.00 | s |

| H-19 (E) | ~5.33 | s |

| H-21 | ~1.04 | d |

| H-28 | ~0.93 | d |

| C-26/27-CH₃ | ~1.22 | s |

¹³C NMR Data of this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~71.8 |

| C-3 | ~67.0 |

| C-5 | ~142.8 |

| C-7 | ~117.5 |

| C-10 | ~145.2 |

| C-19 | ~112.4 |

| C-25 | ~70.9 |

Mass Spectrometry Data of this compound

| Ionization Mode | m/z (Fragment) |

| EI-MS | 428 (M⁺), 410 (M⁺ - H₂O), 392 (M⁺ - 2H₂O) |

| ESI-MS | 451 (M+Na)⁺, 429 (M+H)⁺ |

Mechanism of Action: The VDR Signaling Pathway

This compound exerts its biological effects primarily through the nuclear vitamin D receptor (VDR). The signaling pathway is a well-characterized example of transcriptional regulation by a steroid hormone.

Genomic Signaling Pathway

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and into the nucleus, where it binds to the ligand-binding domain of the VDR.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, which promotes its heterodimerization with the retinoid X receptor (RXR).

-

DNA Binding: The VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex modulates the activity of RNA polymerase II, leading to either an increase or decrease in the transcription of target genes.

Key Biological Effects and Target Genes

The activation of the VDR by this compound leads to the regulation of a wide array of genes involved in various physiological processes.

Calcium and Bone Metabolism

-

Osteocalcin (B1147995): this compound upregulates the expression of osteocalcin, a protein involved in bone mineralization.

-

CYP24A1: As a negative feedback mechanism, this compound induces the expression of the 24-hydroxylase enzyme (CYP24A1), which catabolizes both this compound and its precursor, 25-hydroxyvitamin D₂, to less active forms.[1]

Immune Modulation

-

Cathelicidin (B612621) Antimicrobial Peptide (CAMP): this compound is a potent inducer of the CAMP gene, which encodes an antimicrobial peptide crucial for innate immunity.[2]

Experimental Protocols for Biological Characterization

Protocol: Competitive Radioligand Binding Assay for VDR

This assay determines the binding affinity of this compound to the VDR.

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 150 mM KCl, pH 7.4.

-

Radioligand: [³H]-1α,25-dihydroxyvitamin D₃ at a concentration of ~0.5 nM.

-

VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Competitor: Unlabeled this compound at concentrations ranging from 10⁻¹² M to 10⁻⁶ M.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled 1α,25-dihydroxyvitamin D₃.

-

-

Assay Procedure:

-

In a 96-well plate, combine the VDR preparation, [³H]-1α,25-dihydroxyvitamin D₃, and varying concentrations of this compound or the non-specific binding control in the assay buffer.

-

Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

-

Separate bound from free radioligand using a method such as hydroxylapatite precipitation or filtration through a glass fiber filter.

-

Wash the precipitate or filter with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures the change in the expression of a target gene (e.g., CYP24A1) in response to this compound.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human keratinocytes or colon cancer cells) in appropriate media.

-

Treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control (e.g., ethanol) for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess the quality and quantity of the RNA.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

qPCR:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene (CYP24A1) and a housekeeping gene (e.g., GAPDH or ACTB), and the cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.

-

Calculate the relative gene expression using the ΔΔCt method:

-

ΔCt = Ct(target gene) - Ct(housekeeping gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

-

Fold Change = 2⁻ΔΔCt

-

-

Plot the fold change in gene expression against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

-

Biological Activity of this compound

The biological potency of this compound is determined by its affinity for the VDR and its ability to modulate the expression of target genes.

| Parameter | Value | Cell Line/System |

| VDR Binding Affinity (Ki) | ~0.1 - 1 nM | Recombinant human VDR |

| EC₅₀ for CAMP Gene Induction | 2.13 nM | HCC1806 breast cancer cells[3] |

| EC₅₀ for CYP24A1 Gene Induction | ~1 - 10 nM | Various cell lines |

| EC₅₀ for Osteocalcin Gene Induction | ~1 - 10 nM | Osteoblastic cells[4] |

Note: Values are approximate and can vary depending on the specific assay conditions and cell type used.

Conclusion

The discovery of this compound as the active form of vitamin D₂ was a landmark in nutritional biochemistry and endocrinology. Its chemical synthesis, though challenging, is well-established, allowing for its use in research and as a therapeutic agent. The primary mechanism of action of this compound is through the VDR-mediated regulation of gene expression, which underlies its diverse biological effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate the synthesis and biological functions of this important hormone. A deeper understanding of this compound's synthesis and mechanism of action will continue to fuel the development of new therapeutic strategies for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Human cathelicidin antimicrobial peptide (CAMP) gene is a direct target of the vitamin D receptor and is strongly up-regulated in myeloid cells by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional control of the osteocalcin gene by 1,25-dihydroxyvitamin D-2 and its 24-epimer in rat osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ercalcitriol Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol (1α,25-dihydroxyvitamin D2), the biologically active form of vitamin D2, is a critical regulator of calcium homeostasis and cellular processes. Its therapeutic potential extends beyond bone metabolism to areas such as cancer and immunology.[1] This potential is, however, limited by its inherent calcemic effects at therapeutic doses.[2] This has driven extensive research into the synthesis and evaluation of this compound analogs with dissociated calcemic and antiproliferative/differentiating activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the impact of structural modifications on its biological activity. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Vitamin D Endocrine System

This compound, like its vitamin D3 counterpart Calcitriol, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[3] This genomic pathway is central to the physiological effects of this compound. Additionally, rapid, non-genomic actions of vitamin D metabolites have been identified, mediated by membrane-associated VDR (VDRm) and other proteins like Protein Disulfide Isomerase Family A Member 3 (Pdia3), which activate various signaling cascades.

The key structural features of this compound that govern its activity are the A-ring, the C/D-ring system, and the side chain. Modifications to these regions can significantly alter VDR binding affinity, transcriptional activity, and metabolic stability, thereby influencing the overall biological response.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its analogs is typically assessed through a battery of in vitro and in vivo assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of the effects of various structural modifications.

Table 1: Vitamin D Receptor (VDR) Binding Affinity of this compound Analogs

| Compound | Modification(s) | Relative Binding Affinity (%) (vs. 1α,25(OH)₂D₃) | Reference |

| 1α,25(OH)₂D₂ (this compound) | - | ~100 | |

| 2α-chloro-1-epicalcitriol | 2α-chloro, 1-epi | Diminished | |

| 2-methylene analogs | 2-methylene | Potent | |

| Aromatic analogs | Aromatic A-ring | Very low | |

| 8(14)a-Homocalcitriol | Expanded D-ring | Slightly less than Calcitriol | |

| 22-oxacalcitriol (OCT) | Oxygen at C22 | Similar to Calcitriol |

Table 2: In Vitro Differentiation of HL-60 Promyelocytic Leukemia Cells by this compound Analogs

| Compound | EC₅₀ (nM) for Differentiation | Reference |

| 1α,25(OH)₂D₃ (Calcitriol) | ~1-10 | |

| 22-oxacalcitriol (OCT) | ~10 | |

| 2-methylene-19-nor-(20S)-1α,25(OH)₂D₃ | More potent than Calcitriol | |

| PRI-5202 | 0.92 ± 0.20 | |

| PRI-1907 | Not determinable |

Table 3: In Vitro Keratinocyte Proliferation Inhibition by this compound Analogs

| Compound | IC₅₀ (nM) | Reference |

| 1α,25(OH)₂D₃ (Calcitriol) | Varies by cell line | |

| 8(14)a-Homocalcitriol | Same potency as Calcitriol | |

| Aromatic analogs | Active at micromolar concentrations |

Table 4: In Vivo Calcemic Activity of this compound Analogs

| Compound | Dose | Serum Calcium Increase (mg/dL) | Species | Reference |

| 1α,25(OH)₂D₃ (Calcitriol) | 1.0 µ g/rat | 1.40 | Rat | |

| 22-oxacalcitriol (OCT) | 1.0 µ g/rat | 0.30 | Rat | |

| 8(14)a-Homocalcitriol | Single injection | ~10-fold less potent than Calcitriol | Rat | |

| 2-methylene-19-nor-(20S)-1α,25(OH)₂D₃ | - | Lower than Calcitriol | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound analogs. Below are protocols for key experiments cited in this guide.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the VDR.

Methodology:

-

Receptor Source: Use recombinant human VDR or nuclear extracts from cells overexpressing VDR.

-

Radioligand: Utilize [³H]-1α,25(OH)₂D₃ at a concentration near its Kd.

-

Assay Buffer: A typical buffer is TEKGD (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Procedure:

-

Incubate a constant amount of VDR with a fixed concentration of [³H]-1α,25(OH)₂D₃ and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand using methods like hydroxylapatite adsorption or filtration through glass fiber filters.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

HL-60 Cell Differentiation Assay

Objective: To assess the potency of a compound in inducing the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Methodology:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with fetal bovine serum.

-

Treatment: Seed the cells at a specific density and treat with varying concentrations of the test compound for a period of 72-96 hours.

-

Differentiation Markers: Assess differentiation using one or more of the following methods:

-

Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells with phagocytic activity will reduce NBT to formazan, which can be quantified spectrophotometrically.

-

Flow Cytometry: Analyze the expression of cell surface markers of monocytic differentiation, such as CD11b and CD14.

-

Morphological Assessment: Observe changes in cell morphology (e.g., nuclear to cytoplasmic ratio, cell size) after staining with May-Grünwald-Giemsa.

-

-

Data Analysis: Determine the EC₅₀ value, the concentration of the compound that induces 50% of the maximal differentiation response, by plotting the percentage of differentiated cells against the logarithm of the compound concentration.

Keratinocyte Proliferation Assay

Objective: To evaluate the antiproliferative activity of a compound on human keratinocytes.

Methodology:

-

Cell Culture: Culture primary human keratinocytes or an immortalized keratinocyte cell line (e.g., HaCaT) in appropriate serum-free keratinocyte growth medium.

-

Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the test compound for 48-72 hours.

-

Proliferation Measurement: Quantify cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation Assay: Measure the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.

-

MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells, which correlates with cell number.

-

Direct Cell Counting: Use a hemocytometer or an automated cell counter.

-

-

Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.

In Vivo Calcemic Activity Assay

Objective: To determine the effect of a compound on serum calcium levels in an animal model.

Methodology:

-

Animal Model: Typically, male rats or mice are used. They may be fed a vitamin D-deficient diet to establish a baseline.

-

Dosing: Administer the test compound and a vehicle control to different groups of animals via intraperitoneal injection or oral gavage for a specified period (e.g., daily for 4-7 days).

-

Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.

-

Serum Calcium Measurement: Analyze the serum for calcium concentration using a calcium-specific electrode or a colorimetric assay.

-

Data Analysis: Compare the mean serum calcium levels between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Genomic Signaling Pathway of this compound

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway of this compound

Caption: Non-genomic signaling pathways of this compound.

Experimental Workflow for SAR Studies

Caption: Experimental workflow for this compound SAR studies.

Conclusion

The structure-activity relationship of this compound is a complex interplay of modifications to its core structure. Research has demonstrated that alterations to the A-ring, C/D-ring system, and side chain can profoundly impact VDR binding, transcriptional activity, and metabolic fate. Analogs with modifications such as the introduction of a 2-methylene group or the replacement of carbon with oxygen at position 22 have shown promise in dissociating the antiproliferative and calcemic effects of this compound. This in-depth guide, with its compilation of quantitative data, detailed protocols, and pathway visualizations, aims to facilitate further research and development of novel this compound analogs with improved therapeutic profiles for a range of clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 1α,25-Dihydroxyvitamin D3 and its analogs as modulators of human dendritic cells: a comparison dose-titration study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of novel 26,27-dialkyl analogs of 1 alpha,25-dihydroxyvitamin D3 on differentiation-inducing activity of human promyelocytic leukemia (HL-60) cells in serum-supplemented or serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Journey of Ercalcitriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol, the 1α,25-dihydroxy derivative of vitamin D2, is a biologically active metabolite crucial in calcium homeostasis and various cellular processes. Understanding its in vivo metabolic fate—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the development of vitamin D-based therapeutics and for elucidating its physiological and pharmacological roles. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, supported by quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of its signaling and metabolic pathways.

Introduction

This compound, also known as 1α,25-dihydroxyvitamin D2, is the active form of vitamin D2. Similar to its vitamin D3 counterpart, calcitriol (B1668218), this compound plays a vital role in regulating calcium and phosphate (B84403) metabolism. Its therapeutic potential is being explored in various conditions beyond bone disorders, including cancer and autoimmune diseases. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for optimizing its clinical application and for the design of novel vitamin D analogues. This guide will delve into the intricate processes that govern the fate of this compound within a biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The in vivo disposition of this compound follows a complex pathway involving absorption from the gastrointestinal tract, distribution throughout the body bound to vitamin D-binding protein (VDBP), metabolic activation and catabolism primarily in the liver and kidneys, and subsequent excretion.

Quantitative Pharmacokinetic Data

Precise pharmacokinetic parameters are critical for determining dosing regimens and understanding the biological exposure to this compound. The following tables summarize available quantitative data from in vivo studies in various species. It is important to note that much of the available literature focuses on calcitriol (vitamin D3 analogue), and specific data for this compound is more limited.

Table 1: Pharmacokinetic Parameters of this compound and its Analogue Calcitriol in Humans

| Compound | Dose and Route | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Terminal Half-life (h) | Reference |

| Calcitriol | 2 µg, oral | 50.0 | 3.4 | 267 (AUC0-∞) | 5-10 (healthy) | [1] |

| Calcitriol | 0.5 µg, oral | ~60 (above baseline) | 4-8 | Not Reported | Not Reported | [2] |

| Paricalcitol (analogue) | Intravenous | 100-250 (predicted) | Not Reported | Not Reported | 15-30 (dialysis patients) | [3][4] |

| 1α,25-(OH)2D2 | Not Specified | Not Reported | Not Reported | Not Reported | 34 (healthy), 45 (dialysis) | [4] |

Table 2: Comparative Pharmacokinetics of Vitamin D Analogues in Rats

| Compound | Systemic Exposure (AUC) Ratio | Oral Bioavailability | Circulating Half-life | Reference |

| 1α,24(OH)2D2 | ~1/5 of 1α,25(OH)2D2 or calcitriol | Similar to calcitriol | Similar to calcitriol | [5] |

| 1α,25(OH)2D2 | Reference | Similar to calcitriol | Similar to calcitriol | [5] |

| Calcitriol | Reference | Similar to 1α,24(OH)2D2 | Similar to 1α,24(OH)2D2 | [5] |

| Calcipotriol (B1668217) | ~1/30 of 1α,24(OH)2D2 | Much less than calcitriol | Much less than calcitriol | [5] |

Metabolic Pathways

The metabolism of this compound is a tightly regulated process involving activation and catabolism, primarily mediated by cytochrome P450 enzymes.

Activation of Vitamin D2 to this compound

Vitamin D2 (ergocalciferol) from dietary sources undergoes two sequential hydroxylation steps to become the biologically active this compound.

-

25-hydroxylation: In the liver, vitamin D2 is hydroxylated at the C25 position by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxyvitamin D2 (25(OH)D2 or ercalcidiol).

-

1α-hydroxylation: In the kidneys, 25(OH)D2 is further hydroxylated at the C1α position by the enzyme 1α-hydroxylase (CYP27B1) to produce 1α,25-dihydroxyvitamin D2 (this compound).

Catabolism of this compound

The primary enzyme responsible for the inactivation and degradation of this compound is the 24-hydroxylase (CYP24A1). This enzyme initiates a cascade of reactions leading to the formation of water-soluble metabolites that can be excreted. The main catabolic pathway is the C-24 oxidation pathway, which ultimately leads to the formation of calcitroic acid.[6]

Signaling Pathway

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This initiates a cascade of molecular events leading to the regulation of gene expression.

Upon entering the target cell, this compound binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation (activation or repression) of gene transcription.

Experimental Protocols

Accurate assessment of the in vivo metabolic fate of this compound relies on robust and well-defined experimental protocols. Below are outlines of key methodologies employed in preclinical and clinical studies.

In Vivo Animal Studies

-

Animal Models: Sprague-Dawley rats are commonly used for pharmacokinetic and metabolism studies.[5]

-

Dosing:

-

Oral Administration: this compound is typically dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage.

-

Intravenous Administration: For bioavailability studies, this compound is dissolved in a vehicle compatible with intravenous injection (e.g., ethanol/propylene glycol/water) and administered via a cannulated vein (e.g., jugular vein).

-

-

Sample Collection:

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) from a cannulated artery (e.g., carotid artery) or via retro-orbital bleeding. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to determine excretion routes and rates.

-

-

Metabolite Profiling: Tissues such as the liver, kidneys, and intestine are harvested at the end of the study to identify and quantify tissue-specific metabolites.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile (B52724) to precipitate proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from protein precipitation is further purified using LLE (e.g., with methyl tert-butyl ether) or SPE to remove interfering substances.

-

Derivatization: To enhance ionization efficiency and sensitivity, samples may be derivatized with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

-

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation of the analytes.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored for accurate quantification.

Conclusion

The in vivo metabolic fate of this compound is a multifaceted process involving regulated absorption, distribution, and metabolism, culminating in its excretion. The primary pathway for its inactivation is through CYP24A1-mediated catabolism to calcitroic acid. This compound exerts its biological functions through the VDR-mediated signaling pathway, which regulates the transcription of numerous target genes. While significant knowledge has been gained, particularly from studies on its analogue calcitriol, further research focusing specifically on the quantitative pharmacokinetics and tissue-specific metabolism of this compound is warranted. A deeper understanding of these processes will be instrumental in the continued development and optimization of vitamin D-based therapies for a range of human diseases.

References

- 1. Calcitriol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of hemodialysis on the pharmacokinetics of 19-nor-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcitroic acid - Wikipedia [en.wikipedia.org]

The Definitive Guide to Ercalcitriol's Journey in Animal Models: Pharmacokinetics and Pharmacodynamics

For Immediate Release

[City, State] – In a comprehensive effort to consolidate current scientific understanding, this technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of ercalcitriol, the active form of vitamin D3, in various animal models. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

This compound, also known as calcitriol (B1668218) or 1α,25-dihydroxycholecalciferol, is a critical regulator of calcium and phosphate (B84403) homeostasis. Its therapeutic potential extends to a range of conditions, including secondary hyperparathyroidism in chronic kidney disease, psoriasis, and certain cancers.[1][2] Understanding its behavior in preclinical animal models is paramount for the successful development of novel therapies and the optimization of existing ones.

Pharmacokinetics: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several key animal models, primarily mice, rats, and dogs. The following tables summarize the key pharmacokinetic parameters observed in these species under various experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance | Animal Strain | Reference |

| 0.125 µg (single IP) | 12.0 | - | 47.0 | - | C3H/HeJ | [3] |

| 0.5 µg (single IP) | 41.6 | - | 128.0 | - | C3H/HeJ | [3] |

| 4 µg/kg (single oral) | - | - | - | - | Nude Mice | [4] |

| 2.5 µg/kg (IP every other day for 8 days) | - | - | - | - | - | [5][6] |

Note: "-" indicates data not reported in the cited study.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Dose and Route | Cmax | Tmax | AUC | Clearance | Animal Strain | Reference |

| 50 µg/kg (single IV) | - | - | >100-fold lower than 1,25(OH)2D3 | >100-fold higher than 1,25(OH)2D3 | - | [7] |

| 10 µg/kg (single IV) | - | - | - | - | - | [7] |

| 30 ng/100g bw/day for 3 days | - | - | - | - | Wistar | [8] |

Note: "-" indicates data not reported in the cited study.

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Animal Model | Reference |

| 3.75 µg/kg (single oral) | Variable | - | Variable | - | Tumor-bearing dogs | [9] |

| 3.75 µg/kg (single IV) | - | - | - | - | Tumor-bearing dogs | [9] |

| 0.1-5.5 µg/kg (IV) | - | - | - | - | Dogs with spontaneous tumors | [6] |

Note: "-" indicates data not reported in the cited study. Oral bioavailability in dogs is moderate with high inter-individual variability.[9]

Experimental Protocols: A Methodological Deep Dive

The reliable assessment of this compound's PK and PD relies on robust and well-defined experimental protocols. Below are detailed methodologies synthesized from the cited literature.

Animal Models and Husbandry

-

Species: Mice (e.g., C3H/HeJ, BALB/c, nude), Rats (e.g., Wistar, Sprague Dawley), Dogs (clinically normal and with naturally occurring diseases).[1][3][4][6][9][10]

-

Housing: Animals are typically housed under controlled conditions with regulated light-dark cycles, temperature, and humidity.[3]

-

Diet: Standard rodent or canine chow is provided ad libitum. For specific studies, custom diets with modified vitamin D, calcium, and phosphate levels may be used to induce specific physiological states.[1][3]

Dosing and Administration

-

Formulations: this compound is often dissolved in vehicles such as corn oil or ethanol (B145695) for administration.[5][6] For oral dosing, it can be encapsulated.[9]

-

Routes of Administration:

-

Dose Ranges: Doses vary widely depending on the study's objective, from microgram to nanogram quantities per kilogram of body weight.[3][6][7][9]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points via methods appropriate for the species (e.g., tail vein in rats, jugular vein in dogs).[9][11]

-

Analytical Methods:

-

Radioimmunoassay (RIA): A sensitive method for quantifying this compound concentrations in plasma or serum.[3]

-

Liquid Chromatography-Mass Spectrometry (LC/MS): A highly specific and sensitive method for the quantification of this compound and its metabolites.[4]

-

Enzyme Immunoassay (EIA): Another immunoassay-based technique for measuring this compound levels.

-

Pharmacodynamic Assessments

-

Biomarker Analysis: Serum levels of calcium, phosphate, and parathyroid hormone (PTH) are frequently measured to assess the physiological effects of this compound.[1]

-

Tissue Analysis: In some studies, tissues are collected to determine drug distribution and local effects.[5][6]

Visualizing the Mechanism: Signaling Pathways and Workflows

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[12] The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Genomic signaling pathway of this compound via the Vitamin D Receptor.

Caption: A typical experimental workflow for pharmacokinetic and pharmacodynamic studies of this compound.

Pharmacodynamics: Dose-Response and Biological Effects

The primary pharmacodynamic effect of this compound is the regulation of calcium and phosphate levels. It achieves this by increasing intestinal calcium and phosphate absorption, promoting renal calcium reabsorption, and modulating bone turnover. A key dose-limiting toxicity is hypercalcemia, which is a sensitive indicator of excessive dosing in animal models.[13]

In dogs, there appears to be a narrow margin between the dose required for therapeutic efficacy (e.g., suppression of PTH) and the dose that induces hypercalcemia.[13] Studies in rats have also demonstrated a dose-dependent effect on intestinal calcium uptake.[8] Furthermore, this compound has been shown to have antiproliferative effects in various tumor models, often at doses higher than those required for calcium homeostasis.[3][6][14]

Conclusion

This technical guide provides a consolidated overview of the pharmacokinetics and pharmacodynamics of this compound in key animal models. The presented data and methodologies serve as a valuable resource for the design and interpretation of preclinical studies. A thorough understanding of the ADME properties and dose-response relationships of this compound is essential for its continued development and safe and effective use in a variety of therapeutic applications. Further research is warranted to fill the existing gaps in the literature and to further elucidate the intricate mechanisms underlying its diverse biological effects.

References

- 1. Experimental Vitamin D Deficiency in Rats: Clinical Chemistry, Histopathological, and Immunological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Novel Rat Model of Vitamin D Deficiency: Safe and Rapid Induction of Vitamin D and Calcitriol Deficiency without Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gender Differences in the Effect of Calcitriol on the Body Disposition and Excretion of Doxorubicin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral bioavailability of DN101, a concentrated formulation of calcitriol, in tumor-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin D Supplementation in Laboratory-Bred Mice: An In Vivo Assay on Gut Microbiome and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

Ercalcitriol's Interaction with the Vitamin D Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol (1α,25-dihydroxyvitamin D2), the active form of vitamin D2, is a potent agonist of the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a pivotal role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, and immune regulation. This technical guide provides an in-depth analysis of the molecular interaction between this compound and the VDR. It details the binding kinetics, transcriptional activation, and the downstream signaling pathways initiated by this interaction. Furthermore, this guide outlines key experimental protocols for studying the this compound-VDR interaction, offering a comprehensive resource for researchers in the field of endocrinology, molecular biology, and drug development.

Introduction

The Vitamin D Receptor is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. Its primary endogenous ligands are Calcitriol (1α,25-dihydroxyvitamin D3) and this compound (1α,25-dihydroxyvitamin D2). Upon ligand binding, the VDR undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound, derived from the dietary precursor ergocalciferol (B368823) (vitamin D2), demonstrates a significant interaction with the VDR, initiating a cascade of genomic and non-genomic effects. Understanding the nuances of this interaction is crucial for the development of novel therapeutic agents targeting the VDR for a variety of pathological conditions.

Quantitative Analysis of this compound-VDR Interaction

Quantitative data is essential for a comprehensive understanding of the potency and efficacy of this compound as a VDR agonist. The following table summarizes key quantitative parameters of this compound's interaction with the VDR, in comparison to the well-characterized ligand, Calcitriol.

| Parameter | This compound (1α,25-dihydroxyvitamin D2) | Calcitriol (1α,25-dihydroxyvitamin D3) | Reference(s) |

| Binding Affinity (Kd/Ki) | Equal affinity to Calcitriol | ~0.1 - 1.0 nM (Kd) | [1] |

| Transcriptional Activation (EC50) | Not explicitly reported, but inferred to be similar to Calcitriol due to equal binding affinity. | 0.65 nM (for CYP24A1 promoter-luciferase in HEK293T cells) | [2] |

Signaling Pathways

The binding of this compound to the VDR initiates a well-defined signaling cascade, primarily leading to genomic effects through the regulation of gene expression.

Canonical Genomic Signaling Pathway

The primary mechanism of action for this compound is the canonical genomic pathway, which involves the following key steps:

-

Ligand Binding: this compound enters the target cell and binds to the ligand-binding domain (LBD) of the VDR located in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus if it is not already there.

-

DNA Binding: The DNA-binding domains (DBDs) of the VDR-RXR heterodimer recognize and bind to specific DNA sequences called Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcriptional Regulation: The ligand-bound VDR-RXR complex recruits a variety of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes by interacting with the basal transcription machinery.

This compound Genomic Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the VDR.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

-

Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radiolabeled ligand (e.g., [³H]-Calcitriol).

-

Unlabeled this compound and Calcitriol (for comparison).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, 5 mM DTT).

-

Wash buffer (e.g., ice-cold PBS with 0.1% BSA).

-

Scintillation cocktail and liquid scintillation counter.

-

96-well filter plates with glass fiber filters.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound and Calcitriol. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.

-

Binding Reaction: In a 96-well plate, combine the VDR preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or Calcitriol). Include wells for total binding (radioligand and VDR only) and non-specific binding (radioligand, VDR, and a high concentration of unlabeled Calcitriol).

-